![molecular formula C11H11F4NO2 B14747190 propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate CAS No. 2284-87-9](/img/structure/B14747190.png)
propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate is an organic compound that features a carbamate functional group attached to a phenyl ring substituted with fluorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with isopropyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-fluoro-5-(trifluoromethyl)aniline+isopropyl chloroformate→propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The carbamate group can be targeted by nucleophiles, leading to the formation of substituted carbamates.
Oxidation and reduction: The phenyl ring and the carbamate group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the carbamate group.
Hydrolysis: 2-fluoro-5-(trifluoromethyl)aniline and isopropanol.
Aplicaciones Científicas De Investigación
Propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its possible therapeutic effects.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate
- Propan-2-yl N-[3-fluoro-4-(trifluoromethyl)phenyl]carbamate
- Propan-2-yl N-[2,4-difluoro-5-(trifluoromethyl)phenyl]carbamate
Uniqueness
Propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
2284-87-9 |
|---|---|
Fórmula molecular |
C11H11F4NO2 |
Peso molecular |
265.20 g/mol |
Nombre IUPAC |
propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C11H11F4NO2/c1-6(2)18-10(17)16-9-5-7(11(13,14)15)3-4-8(9)12/h3-6H,1-2H3,(H,16,17) |
Clave InChI |
SJKKIMHMGRPHDU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



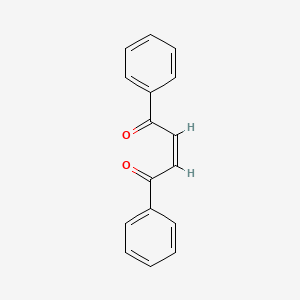

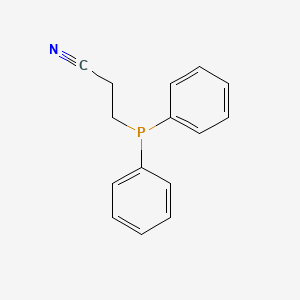
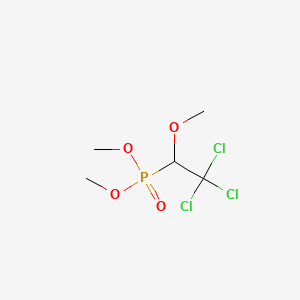
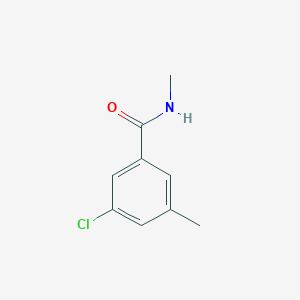
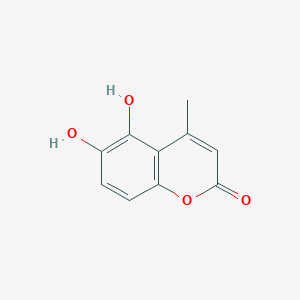
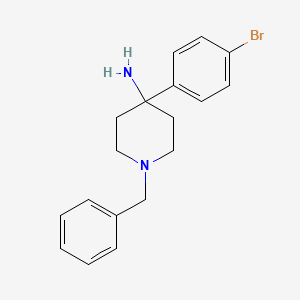
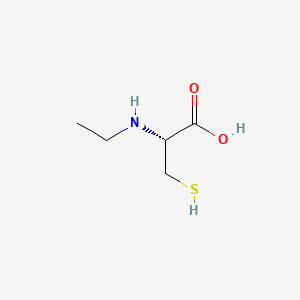
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
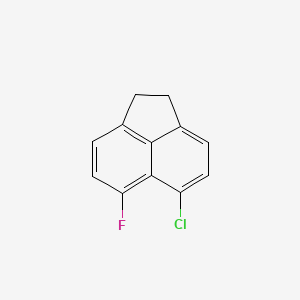
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)

